

# Physical and chemical properties of 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

Cat. No.: B164022

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## An In-depth Technical Guide to 2-Mercapto-5-methyl-6-propylpyrimidin-4-ol

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Mercapto-5-methyl-6-propylpyrimidin-4-ol**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Identity and Structure

**2-Mercapto-5-methyl-6-propylpyrimidin-4-ol** is a heterocyclic compound featuring a pyrimidine core. The structure is characterized by a mercapto (-SH) group at the 2-position, a methyl (-CH<sub>3</sub>) group at the 5-position, a propyl (-C<sub>3</sub>H<sub>7</sub>) group at the 6-position, and a hydroxyl (-OH) group at the 4-position, leading to its tautomeric form, 2-thioxo-1,2,3,4-tetrahydro-5-methyl-6-propylpyrimidin-4-one. This substitution pattern is crucial to its chemical reactivity and potential biological activity.<sup>[1]</sup>

Table 1: Compound Identification

Identifier	Value
IUPAC Name	<b>2-Mercapto-5-methyl-6-propylpyrimidin-4-ol</b>
CAS Number	134694-90-9[2]
Molecular Formula	C8H12N2OS[1][2][3]
Molecular Weight	184.26 g/mol [2][3]

| Canonical SMILES | CCCC1=C(C(=O)NC(=S)N1)C[1] |

## Physicochemical Properties

Quantitative data on the physicochemical properties of **2-Mercapto-5-methyl-6-propylpyrimidin-4-ol** is not extensively available in the public domain. The following table summarizes the available information and provides estimates based on related compounds where noted.

Table 2: Physicochemical Properties

Property	Value	Notes
Melting Point	Not available	Data for the related compound <b>2-Mercapto-6-propylpyrimidin-4-one</b> is <b>215-218 °C</b> . <a href="#">[4]</a>
Boiling Point	Not available	Data for the related compound <b>2-Mercapto-6-propylpyrimidin-4-one</b> is <b>448 °C (estimated)</b> . <a href="#">[4]</a>
Solubility	Slightly soluble in water. <a href="#">[4]</a>	Based on the related compound <b>2-Mercapto-6-propylpyrimidin-4-one</b> .
pKa	Not available	Data for the related compound <b>2-Mercapto-6-propylpyrimidin-4-one</b> is <b>7.63</b> . <a href="#">[4]</a>
LogP	Not available	Data for the related compound <b>2-mercapto-6-propylpyrimidin-4-ol</b> is <b>1.42340</b> . <a href="#">[5]</a>

| Appearance | Odorless white crystalline powder.[\[4\]](#) | Based on the related compound **2-Mercapto-6-propylpyrimidin-4-one**. |

## Chemical Reactivity and Synthesis

The chemical behavior of **2-Mercapto-5-methyl-6-propylpyrimidin-4-ol** is largely dictated by the mercapto group, which imparts significant reactivity.[\[1\]](#)

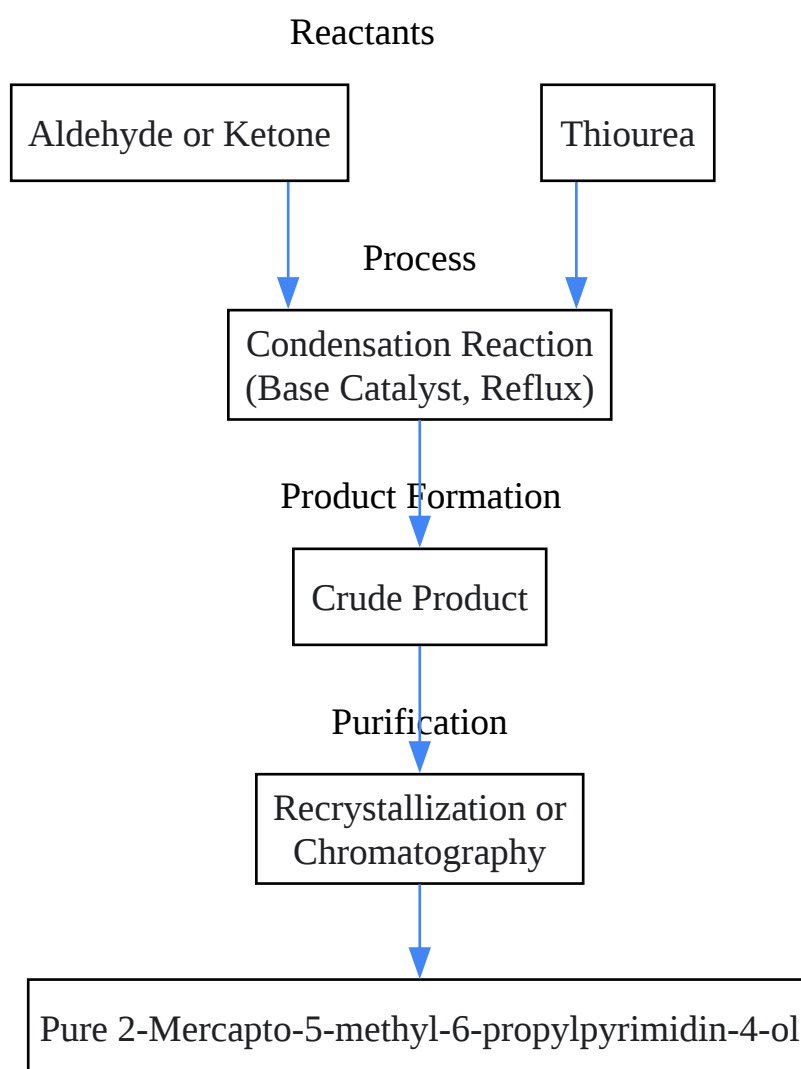
### Key Reactions:

- Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using common oxidizing agents like hydrogen peroxide or potassium permanganate.[\[1\]](#)
- Reduction: The compound can be reduced to yield thiols or amines, typically with reducing agents such as sodium borohydride or lithium aluminum hydride.[\[1\]](#)

- Nucleophilic Substitution: The pyrimidine ring can undergo nucleophilic substitution, allowing for the creation of various derivatives when reacted with nucleophiles like amines or alcohols under acidic or basic conditions.[1]

## General Synthesis Workflow

The synthesis of **2-Mercapto-5-methyl-6-propylpyrimidin-4-ol** typically involves a condensation reaction.[1]



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Caption: General synthesis workflow for **2-Mercapto-5-methyl-6-propylpyrimidin-4-ol**.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-Mercapto-5-methyl-6-propylpyrimidin-4-ol** are not readily available. However, a general methodology can be inferred from the synthesis of related pyrimidine derivatives.

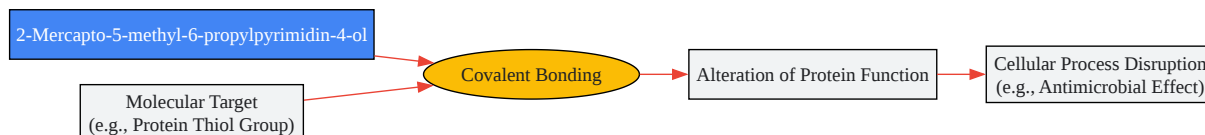
### General Synthesis Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting aldehyde or ketone and thiourea in a suitable solvent (e.g., ethanol).
- **Catalyst Addition:** Add a base catalyst (e.g., sodium ethoxide) to the mixture.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.
- **Workup:** After completion, cool the mixture to room temperature and neutralize with an appropriate acid.
- **Isolation:** The crude product may precipitate out of the solution and can be collected by filtration.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain the pure compound.

## Potential Biological Activity

Research indicates that **2-Mercapto-5-methyl-6-propylpyrimidin-4-ol** and related compounds may exhibit biological activities, including antimicrobial and antiviral properties.<sup>[1]</sup> The proposed mechanism of action involves the covalent bonding of the mercapto group with thiol groups in proteins, which can alter protein function and influence cellular processes and gene expression.<sup>[1]</sup>

## Hypothesized Mechanism of Action



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### Contact

Address: 3281 E Guasti Rd

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